5-Fluoro-2-iodo-4-methoxyaniline
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Overview
Description
5-Fluoro-2-iodo-4-methoxyaniline: is an aromatic amine with the molecular formula C7H7FINO. This compound is characterized by the presence of fluorine, iodine, and methoxy functional groups attached to an aniline core. It is a derivative of aniline, which is a fundamental building block in organic chemistry. The unique combination of substituents on the benzene ring makes this compound of interest in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Fluoro-2-iodo-4-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration of 4-Fluoro-2-methoxyaniline:
Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow processes and modular microreactor platforms are often employed to enhance reaction efficiency, yield, and safety . These methods allow for precise control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Fluoro-2-iodo-4-methoxyaniline can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and iodine) on the benzene ring.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the aniline form.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid at low temperatures.
Reduction: Iron powder and hydrochloric acid.
Iodination: Iodine and sodium iodide in the presence of an acid.
Major Products:
Nitration: 5-Fluoro-2-nitro-4-methoxyaniline.
Reduction: 5-Fluoro-2-amino-4-methoxyaniline.
Iodination: this compound.
Scientific Research Applications
Chemistry:
5-Fluoro-2-iodo-4-methoxyaniline is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drugs targeting specific biological pathways. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases .
Industry:
The compound is used in the development of dyes and pigments due to its ability to introduce fluorine and iodine atoms into aromatic systems, enhancing the properties of the final products .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-4-methoxyaniline depends on its specific applicationFor example, in drug development, these substituents can enhance the binding affinity and selectivity of the compound for its molecular targets .
Comparison with Similar Compounds
4-Fluoro-2-methoxyaniline: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
2-Iodo-4-methoxyaniline: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
5-Fluoro-2-methoxyaniline:
Uniqueness:
5-Fluoro-2-iodo-4-methoxyaniline is unique due to the simultaneous presence of fluorine, iodine, and methoxy groups on the aniline core. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C7H7FINO |
---|---|
Molecular Weight |
267.04 g/mol |
IUPAC Name |
5-fluoro-2-iodo-4-methoxyaniline |
InChI |
InChI=1S/C7H7FINO/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3H,10H2,1H3 |
InChI Key |
GNGZGFOULSXDJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)N)F |
Origin of Product |
United States |
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